Molecular Density Increase vs. Unsubstituted THA Scaffold
The predicted density of 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is 1.56 ± 0.1 g·cm⁻³ , compared with 1.20 ± 0.1 g·cm⁻³ for the parent 1,2,3,4-tetrahydroacridin-9(10H)-one . The increase of 0.36 g·cm⁻³ (≈ 30 %) reflects the greater atomic mass and polarisability of bromine, which translates into higher lattice energy and, consistently, an elevated melting point (>350 °C for the 7-bromo compound vs. 357–358 °C for the unsubstituted THA). This difference is important for solid-form selection in drug discovery and for predicting solubility and dissolution behaviour.
| Evidence Dimension | Density (predicted, g·cm⁻³) |
|---|---|
| Target Compound Data | 1.56 ± 0.1 g·cm⁻³ |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroacridin-9(10H)-one: 1.20 ± 0.1 g·cm⁻³ |
| Quantified Difference | +0.36 g·cm⁻³ (≈ 30 % higher) |
| Conditions | Predicted with Advanced Chemistry Development (ACD/Labs) Software |
Why This Matters
Higher density impacts solid-state handling, formulation stability, and pharmacokinetic properties; the 30 % increase is large enough to affect dissolution rate and solubility, key parameters in early-stage drug screening.
